molecular formula C15H24N4O4 B2618633 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 923169-34-0

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2618633
CAS No.: 923169-34-0
M. Wt: 324.381
InChI Key: JQHHPXOUKIELHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with a molecular formula of C15H24N4O4. This compound is characterized by its unique structure, which includes a triazaspiro[4.5]decane core, a methyl group, and an acetamide moiety linked to a tetrahydrofuran ring. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The subsequent introduction of the methyl group and the acetamide moiety requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes can be employed to ensure consistent production. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing its solubility and interaction with other compounds. The triazaspiro[4.5]decane core provides a rigid structure that can enhance binding affinity to target proteins.

Molecular Targets and Pathways Involved: The compound may interact with enzymes, receptors, or other proteins involved in biological pathways. These interactions can modulate the activity of these targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

  • N-((Tetrahydrofuran-2-yl)methyl)acetamide derivatives: These compounds have the same acetamide and tetrahydrofuran groups but differ in their core structures.

Uniqueness: The uniqueness of 2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-18-13(21)15(17-14(18)22)4-6-19(7-5-15)10-12(20)16-9-11-3-2-8-23-11/h11H,2-10H2,1H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHHPXOUKIELHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NCC3CCCO3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.